molecular formula C16H27N3O2 B1403120 tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1188378-41-7

tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate

Cat. No. B1403120
M. Wt: 293.4 g/mol
InChI Key: IHZFLXBXQCGGDM-UHFFFAOYSA-N
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Description

The compound is a derivative of bipiperidine, which is a class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate” are not available, similar compounds such as tBubpyCAMCN, a bipyridine cyanocarboxamidine ligand, are used in nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Scientific Research Applications

Synthesis of Small Molecule Anticancer Drugs

  • Application: tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate, is a significant intermediate in the synthesis of small molecule anticancer drugs. It is synthesized through multiple steps from piperidin-4-ylmethanol and has applications in developing drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).

Protein Tyrosine Kinase Inhibitor Synthesis

  • Application: tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate, plays a role in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach was proposed for this compound, highlighting its importance in producing Jak3 inhibitors, which have therapeutic implications (Chen Xin-zhi, 2011).

Development of New Scaffolds for Substituted Piperidines

  • Application: The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a variant of tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate, provides a new scaffold for the preparation of substituted piperidines. This compound undergoes further chemical transformations to create diverse piperidine derivatives, essential in various pharmaceutical applications (Harmsen et al., 2011).

Synthesis of Cyclopentane-1,2-dicarboxylate

  • Application: Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, related to tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate, was used in synthesizing chiral compounds such as dimethyl trans-cyclopentane-1,2-dicarboxylate. This demonstrates its role in producing complex molecular structures with potential pharmaceutical applications (Studer et al., 1995).

Synthesis of Bicyclic Systems

  • Application: Compounds like tert-butyl 4-oxopiperidine-1-carboxylate, a derivative of tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate, have been used to synthesize stereochemically homogeneous N-unsubstituted fused bicyclic systems. These synthesized compounds have potential applications in drug development due to their unique structural properties (Moskalenko & Boev, 2014).

Synthesis of Schiff Base Compounds

  • Application: In a study, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, was used to create Schiff base compounds. These compounds have a broad range of applications, including in materials science and pharmacology (Çolak et al., 2021).

Synthesis of Antitumor and Analgesic Compounds

  • Application: Various derivatives of tert-butyl 4-oxopiperidine-1-carboxylate have been synthesized and shown potential in developing drugs for treating depression, cerebral ischemia, and as potential analgesics. This highlights the compound's versatility in synthesizing a range of therapeutic agents (Boev et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, tBubpyCAMCN, a similar compound, is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Oral . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(4-cyanopiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-8-4-13(12-17)5-9-18/h13-14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFLXBXQCGGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189353
Record name 1,1-Dimethylethyl 4-cyano[1,4′-bipiperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate

CAS RN

930604-31-2
Record name 1,1-Dimethylethyl 4-cyano[1,4′-bipiperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930604-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano[1,4′-bipiperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.09 g (27.3 mmol) of NaBH(OAc)3 were added batchwise to a suspension, cooled to 0° C., of 5.44 g (27.3 mmol) tert.butyl 4-oxo-piperidin-1-carboxylate, 3.00 g (27.2 mmol) 4-cyanopiperidine and 1.6 mL (28.0 mmol) AcOH in 400 mL DCM and the reaction mixture was stirred overnight, while warming up to RT. 400 mL water were added and the mixture was acidified with citric acid. The organic phase was separated off, the aqueous phase was made alkaline with saturated NaHCO3 solution and extracted exhaustively with DCM. The combined organic phases were concentrated by evaporation i. vac. and the residue was crystallised with a little DIPE.
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Patterson, DC Jones, EJ Shanks… - …, 2009 - Wiley Online Library
Thirty two analogues of phencyclidine were synthesised and tested as inhibitors of trypanothione reductase (TryR), a potential drug target in trypanosome and leishmania parasites. The …

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